4-Tert-butyl-3-nitrobenzoic acid CAS number
4-Tert-butyl-3-nitrobenzoic acid CAS number
An In-depth Technical Guide to 4-Tert-butyl-3-nitrobenzoic Acid
Abstract
This technical guide provides a comprehensive overview of 4-tert-butyl-3-nitrobenzoic acid (CAS No. 59719-78-7), a key intermediate in organic synthesis with significant potential in pharmaceutical and materials science research. This document details the compound's physicochemical properties, provides a validated synthesis protocol, and discusses its spectral characteristics. Furthermore, it explores the strategic applications of this molecule, particularly as a building block in the development of novel pharmacologically active compounds. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting. This guide is intended for researchers, chemists, and professionals in drug discovery and development who require a thorough understanding of this versatile chemical intermediate.
Compound Identification and Physicochemical Properties
4-tert-butyl-3-nitrobenzoic acid is a substituted aromatic carboxylic acid. The presence of the bulky tert-butyl group, the electron-withdrawing nitro group, and the reactive carboxylic acid moiety on the benzene ring makes it a unique and valuable synthon.
| Property | Value | Reference(s) |
| CAS Number | 59719-78-7 | |
| IUPAC Name | 4-tert-butyl-3-nitrobenzoic acid | [1] |
| Molecular Formula | C₁₁H₁₃NO₄ | [1] |
| Molecular Weight | 223.23 g/mol | |
| Appearance | White to off-white solid | [2] |
| Canonical SMILES | CC(C)(C)C1=C(C=C(C=C1)C(=O)O)[O-] | [1] |
| InChI Key | QIHHYQWNYKOHEV-UHFFFAOYSA-N | [1] |
| Storage Temperature | Store at room temperature | [2] |
digraph "chemical_structure" { graph [fontname="Arial", fontsize=12, layout=neato, overlap=false, splines=true]; node [fontname="Arial", fontsize=12, shape=plaintext]; edge [fontname="Arial", fontsize=12];// Nodes for the benzene ring C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];
// Nodes for the substituents COOH_C [label="C"]; COOH_O1 [label="O", fontcolor="#EA4335"]; COOH_OH [label="OH", fontcolor="#EA4335"];
tBu_C [label="C"]; tBu_CH3_1 [label="CH₃"]; tBu_CH3_2 [label="CH₃"]; tBu_CH3_3 [label="CH₃"];
NO2_N [label="N", fontcolor="#4285F4"]; NO2_O1 [label="O", fontcolor="#EA4335"]; NO2_O2 [label="O", fontcolor="#EA4335"];
// Positioning the nodes C1 [pos="0,0!"]; C2 [pos="1,0!"]; C3 [pos="1.5,0.866!"]; C4 [pos="1,1.732!"]; C5 [pos="0,1.732!"]; C6 [pos="-0.5,0.866!"];
COOH_C [pos="-1, -0.866!"]; COOH_O1 [pos="-1.5, -1.732!"]; COOH_OH [pos="-0.5, -1.732!"];
tBu_C [pos="2.5,1.732!"]; tBu_CH3_1 [pos="3,2.598!"]; tBu_CH3_2 [pos="3,0.866!"]; tBu_CH3_3 [pos="3.5,1.732!"];
NO2_N [pos="-1.5,0.866!"]; NO2_O1 [pos="-2,0!"]; NO2_O2 [pos="-2,1.732!"];
// Edges for the benzene ring with alternating double bonds C1 -- C2; C2 -- C3 [style=double]; C3 -- C4; C4 -- C5 [style=double]; C5 -- C6; C6 -- C1 [style=double];
// Edges for the substituents C1 -- COOH_C; COOH_C -- COOH_O1 [style=double]; COOH_C -- COOH_OH;
C4 -- tBu_C; tBu_C -- tBu_CH3_1; tBu_C -- tBu_CH3_2; tBu_C -- tBu_CH3_3;
C6 -- NO2_N; NO2_N -- NO2_O1 [style=double]; NO2_N -- NO2_O2; }
Caption: Chemical structure of 4-Tert-butyl-3-nitrobenzoic acid.
Synthesis Protocol
The most direct and industrially scalable synthesis of 4-tert-butyl-3-nitrobenzoic acid involves the nitration of 4-tert-butylbenzoic acid. The tert-butyl group is a moderately activating ortho-, para-director, while the carboxylic acid group is a meta-director. Due to steric hindrance from the bulky tert-butyl group at the ortho position, nitration is favored at the position meta to the carboxyl group and ortho to the tert-butyl group.
Experimental Protocol: Nitration of 4-tert-Butylbenzoic Acid
This protocol is based on established methods for the nitration of substituted benzoic acids.
Materials:
-
4-tert-Butylbenzoic acid (1.0 eq)
-
Concentrated sulfuric acid (98%)
-
Fuming nitric acid (90%)
-
Ice
-
Distilled water
-
Sodium bicarbonate (saturated solution)
-
Hydrochloric acid (concentrated)
-
Ethanol
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (5 mL per gram of starting material). Cool the flask in an ice-salt bath to 0-5 °C.
-
Addition of Substrate: Slowly add 4-tert-butylbenzoic acid to the cold sulfuric acid with continuous stirring until it is completely dissolved. Maintain the temperature below 10 °C.
-
Nitration: Prepare a nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid (2 mL per gram of nitric acid) in a separate flask, pre-cooled in an ice bath. Add this nitrating mixture dropwise to the solution of 4-tert-butylbenzoic acid over 30-60 minutes, ensuring the reaction temperature does not exceed 15 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. A precipitate of the crude product will form.
-
Isolation: Isolate the crude product by vacuum filtration and wash the filter cake with copious amounts of cold water until the washings are neutral to litmus paper.
-
Purification:
-
Suspend the crude product in water and add saturated sodium bicarbonate solution until the solid dissolves and the solution is basic. This converts the benzoic acid to its water-soluble sodium salt.
-
Filter the solution to remove any non-acidic impurities.
-
Re-precipitate the product by slowly adding concentrated hydrochloric acid to the filtrate with stirring until the solution is acidic.
-
Collect the purified product by vacuum filtration, wash with cold water, and dry under vacuum.
-
-
Recrystallization: For obtaining a highly pure product, recrystallize the solid from an ethanol-water mixture.
Caption: Workflow for the synthesis of 4-Tert-butyl-3-nitrobenzoic acid.
Spectroscopic Analysis
The structural elucidation of 4-tert-butyl-3-nitrobenzoic acid is confirmed through various spectroscopic techniques. Below are the expected spectral data based on its structure.
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Solvent: DMSO-d₆
-
Expected Chemical Shifts (δ):
-
~13.5 ppm (s, 1H, -COOH): The carboxylic acid proton is typically a broad singlet and highly deshielded.
-
~8.2-8.4 ppm (d, 1H, Ar-H): Aromatic proton ortho to the carboxylic acid group.
-
~8.0-8.2 ppm (dd, 1H, Ar-H): Aromatic proton ortho to the nitro group and meta to the carboxylic acid.
-
~7.8-8.0 ppm (d, 1H, Ar-H): Aromatic proton ortho to the tert-butyl group.
-
~1.4 ppm (s, 9H, -C(CH₃)₃): The nine equivalent protons of the tert-butyl group will appear as a sharp singlet.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Solvent: DMSO-d₆
-
Expected Chemical Shifts (δ):
-
~166 ppm (-COOH)
-
~150 ppm (Ar-C attached to -NO₂)
-
~145 ppm (Ar-C attached to -C(CH₃)₃)
-
~135 ppm (Ar-C)
-
~130 ppm (Ar-C)
-
~128 ppm (Ar-C attached to -COOH)
-
~125 ppm (Ar-C)
-
~35 ppm (-C(CH₃)₃)
-
~31 ppm (-C(CH₃)₃)
-
IR (Infrared) Spectroscopy:
-
Key Vibrational Frequencies (cm⁻¹):
-
~2500-3300 (broad): O-H stretch of the carboxylic acid.
-
~1700: C=O stretch of the carboxylic acid.
-
~1530 and ~1350: Asymmetric and symmetric N-O stretches of the nitro group.
-
~1600, ~1475: C=C stretches of the aromatic ring.
-
~2960: C-H stretches of the tert-butyl group.
-
MS (Mass Spectrometry):
-
Method: Electrospray Ionization (ESI)
-
Predicted m/z:
Applications in Research and Drug Development
4-Tert-butyl-3-nitrobenzoic acid serves as a crucial intermediate in the synthesis of various complex organic molecules, particularly those with pharmacological relevance.[4] The strategic placement of its functional groups allows for selective chemical transformations.
-
As a Scaffold: The aromatic ring provides a rigid scaffold for the attachment of other functional groups.
-
Carboxylic Acid as a Handle: The -COOH group can be readily converted into esters, amides, or acid chlorides, enabling the coupling with alcohols, amines, or other nucleophiles.[5]
-
Nitro Group Transformation: The nitro group is a versatile functional group. It can be reduced to an amine (-NH₂), which can then participate in a wide range of reactions such as amide bond formation, diazotization, or the construction of heterocyclic rings.[6] This transformation is fundamental in the synthesis of many drug candidates.
-
Steric Influence of the Tert-butyl Group: The bulky tert-butyl group can direct further reactions to specific positions on the aromatic ring and can also impart increased lipophilicity and metabolic stability to the final molecule, which are desirable properties in drug design.
Nitrobenzoic acid derivatives are known to be important intermediates for the synthesis of various heterocyclic compounds of pharmacological interest.[4] For instance, the reduction of the nitro group to an amine, followed by intramolecular cyclization with a suitably modified carboxylic acid group, can lead to the formation of benzoxazinones or other fused heterocyclic systems that are prevalent in medicinal chemistry.
Safety and Handling
4-Tert-butyl-3-nitrobenzoic acid should be handled with care in a well-ventilated area or a chemical fume hood.[7]
Hazard Identification:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8]
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[7]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
-
Spills: In case of a spill, sweep up the material, place it into a suitable disposal container, and avoid generating dust.[7]
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]
-
Skin: Wash with plenty of soap and water.[8]
-
Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[8]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing.[9]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]
Conclusion
4-Tert-butyl-3-nitrobenzoic acid is a valuable and versatile chemical intermediate with a well-defined profile. Its synthesis is straightforward, and its unique combination of functional groups makes it an important building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and safe utilization in research and development.
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(PDF) Direct synthesis of p-nitrobenzoic acid and benzoic acids from benzyl ketones and acetophenones using the CAN/HOAc system - ResearchGate. Available at: [Link]
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